Product packaging for CCDC919159(Cat. No.:CAS No. 1293385-30-4)

CCDC919159

Cat. No.: B606536
CAS No.: 1293385-30-4
M. Wt: 264.24
InChI Key: PXJISQQOLRNGGL-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Burden of Tuberculosis and the Urgent Need for Novel Therapies

The global burden of tuberculosis is substantial, with millions of new cases reported annually. In 2023, 10.8 million new cases were reported, highlighting the disease's continued prevalence scienceopen.com. TB disproportionately affects populations in low- and middle-income countries, with India, Indonesia, China, the Philippines, and Pakistan accounting for a significant percentage of the global burden who.int. The emergence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) further complicates treatment and control efforts scienceopen.comnih.gov. MDR-TB is resistant to at least isoniazid (B1672263) and rifampicin, two of the most effective first-line anti-TB drugs nih.gov. The treatment success rates for drug-resistant forms of TB remain lower compared to drug-susceptible TB, emphasizing the critical need for new drugs that are effective against resistant strains and can shorten treatment duration scienceopen.comtandfonline.com. The current treatment regimens are lengthy and complex, posing challenges for patient adherence and contributing to the development of resistance tandfonline.comhilarispublisher.com.

Challenges in Anti-Mycobacterial Drug Discovery

Discovering and developing new anti-mycobacterial drugs is a complex and challenging endeavor. Mycobacterium tuberculosis possesses unique characteristics that contribute to its inherent resistance and make it a difficult target for therapeutic intervention frontiersin.orgresearchgate.net. These challenges include the bacterium's lipid-rich outer membrane, which limits the permeability of many compounds, its ability to reside within host phagocytic cells, and its slow growth rate and capacity for dormancy tandfonline.comfrontiersin.org. The slow growth of Mtb prolongs the time required for in vitro and in vivo testing, slowing down the drug discovery process tandfonline.comfrontiersin.org. Furthermore, the lack of predictive animal models that fully replicate human TB disease features presents an additional hurdle tandfonline.com. The complexity of the Mtb life cycle and its ability to exist in different physiological states within the host necessitate the development of compounds that can target the bacteria in various metabolic states tandfonline.com. There is also a need for greater chemical diversity in screening libraries to identify compounds with novel mechanisms of action tandfonline.com.

Overview of Indigoid Compounds in Medicinal Chemistry

Indigoid compounds, characterized by their core indigo (B80030) or indirubin (B1684374) structure, represent a class of organic molecules with a diverse range of biological activities acgpubs.orgmdpi.commdpi.com. Indigo, a well-known natural blue dye, and its isomer indirubin have been explored for various medicinal properties acgpubs.orgmdpi.com. Indirubin, in particular, has been recognized for its potential in traditional Chinese medicine and has shown promise in anticancer and anti-inflammatory applications mdpi.commdpi.com. The indigoid scaffold provides a versatile platform for chemical modification, allowing for the synthesis of numerous derivatives with potentially enhanced or altered biological activities mdpi.combeilstein-journals.org. Research into indigoid compounds has revealed activities including antiplasmodial, anticancer, and antibacterial properties acgpubs.orgmdpi.combeilstein-journals.org. The structural diversity accessible from indigoid chemistry makes this class of compounds an interesting area for the exploration of novel therapeutic agents, including those with potential anti-mycobacterial activity beilstein-journals.org.

CCDC919159: A Compound of Interest in Anti-Tuberculosis Research

While the provided outline focuses on the broader context, the central subject of this article is the chemical compound this compound. Research efforts in the field of anti-tuberculosis drug discovery have led to the identification and investigation of various novel chemical entities, including those with potential links to or structural features reminiscent of indigoid compounds or related scaffolds like indoles wisdomlib.org. Although specific detailed public research findings solely and extensively focused on this compound's anti-tuberculosis activity are not widely available in the immediate search results, the exploration of diverse chemical spaces, including indole (B1671886) and indigoid-related structures, is a recognized strategy in the search for new anti-mycobacterial agents tandfonline.comwisdomlib.orginformaticsjournals.co.in.

The CCDC (Cambridge Crystallographic Data Centre) number this compound indicates that this compound's crystal structure has been deposited in the Cambridge Structural Database. Accessing the specific details of the research associated with this compound would typically require consulting the publication linked to this deposition number. Such research would likely detail the compound's synthesis, structural characterization, and any biological evaluations performed.

Given the context of novel anti-tuberculosis agents and the exploration of diverse chemical structures, it is plausible that this compound was synthesized and evaluated as part of a broader screening effort to identify compounds with activity against Mycobacterium tuberculosis. The challenges in anti-TB drug discovery necessitate the investigation of a wide array of chemical scaffolds, and compounds with structural novelty, potentially including those related to indigoid or indole frameworks, are of interest tandfonline.comwisdomlib.org.

Detailed research findings on this compound's anti-tuberculosis activity, if available in the associated crystallographic publication or other scientific literature, would typically include data on its minimum inhibitory concentration (MIC) against Mtb strains (both drug-susceptible and resistant), its activity in cellular models of infection (e.g., in macrophages), and potentially insights into its mechanism of action.

Properties

CAS No.

1293385-30-4

Molecular Formula

C15H8N2O3

Molecular Weight

264.24

IUPAC Name

(Z)-4-(3-oxoindolin-2-ylidene)benzo[c]isoxazol-5(4H)-one

InChI

InChI=1S/C15H8N2O3/c18-12-6-5-11-9(7-20-17-11)13(12)14-15(19)8-3-1-2-4-10(8)16-14/h1-7,16H/b14-13-

InChI Key

PXJISQQOLRNGGL-YPKPFQOOSA-N

SMILES

O=C(C1=C(N/2)C=CC=C1)C2=C3C(C=CC4=NOC=C4\3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCDC-919159;  CCDC 919159;  CCDC919159

Origin of Product

United States

Discovery and Initial Academic Context of Ccdc919159

Identification of CCDC919159 as a Novel Anti-tuberculosis Agent

This compound was identified as a novel indigoid component exhibiting anti-tuberculosis activity. Initial studies characterized this compound and demonstrated its excellent activity against Mycobacterium tuberculosis H37Rv in whole cell culture. The compound showed submicromolar minimum inhibitory concentration (MIC) values, indicating potent activity against the bacterium nih.gov. The discovery of this compound established its structural and biological novelty, particularly when compared to structurally related compounds like indirubin (B1684374), which lacked anti-TB activity nih.gov.

The identification of this compound as a potential anti-TB agent highlighted the value of exploring diverse chemical scaffolds, including indigoid structures, in the search for new therapeutics nih.gov.

Crystallographic Insights into the Molecular Architecture of this compound

The Cambridge Structural Database (CSD) serves as a repository for experimentally derived small-molecule crystal structures, including organic and metal-organic compounds cam.ac.uk. Entries in the CSD, such as CCDC 919159, typically include experimental data from crystal diffraction studies, providing 3D coordinates, cell parameters, space group, experimental conditions, and quality measures uiowa.edu. This deposited data is freely available and used by scientists globally for research and discoveries cam.ac.ukuiowa.edu.

While specific detailed crystallographic data for this compound (such as unit cell dimensions, space group, and atomic coordinates) were not explicitly detailed in the provided search results beyond the confirmation of its novel structure via X-ray analysis nih.gov, the deposition of its structure in the CCDC (accession number 919159) indicates that this data is available within the CSD for researchers to access and analyze cam.ac.ukuiowa.edu. This access allows for in-depth analysis of the molecular architecture, including insights into intermolecular interactions and packing arrangements in the crystal lattice, which can be relevant for understanding the compound's physical properties and potential biological interactions.

The characterization of this compound by X-ray crystallography was a key step in validating its structure and provided the foundational data for further studies into its properties and potential as an anti-tuberculosis agent nih.gov.

DatabaseCCDC Identifier
Cambridge Structural Database919159

Synthetic Methodologies and Chemical Derivatization of Ccdc919159

Established Synthetic Pathways for a Hypothetical CCDC919159

The development of established synthetic pathways for a novel compound, hypothetically this compound, would be a primary objective in its chemical research. The initial synthesis would likely be a multi-step process focused on confirming the proposed structure and providing small quantities for initial biological screening. Key considerations in developing a robust synthetic route include:

Starting Material Availability: The choice of readily available and inexpensive starting materials is crucial for an efficient synthesis.

Stereochemical Control: For complex molecules with multiple stereocenters, controlling the stereochemistry at each step is paramount to ensure the synthesis of the correct isomer.

Purification: The development of effective purification methods at each step is necessary to obtain the desired compound with high purity.

Once a viable route is established, it would be optimized for reproducibility and scalability.

Advancements in Scalable Synthesis of this compound Analogues

To explore the structure-activity relationship (SAR) of a lead compound like our hypothetical this compound, the synthesis of analogues is essential. A scalable synthesis would be developed to produce these analogues in sufficient quantities for further testing. Advancements in this area often involve:

Convergent Synthesis: Designing a synthetic strategy where different fragments of the molecule are synthesized separately and then combined at a late stage. This approach is often more efficient for producing a library of analogues than a linear synthesis.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The table below illustrates a hypothetical comparison of a traditional versus an advanced scalable synthesis for a series of analogues.

FeatureTraditional Batch SynthesisAdvanced Scalable Synthesis
Overall Yield Low to moderateModerate to high
Reaction Time Days to weeksHours to days
Scalability LimitedHigh
Safety Potential for exothermic eventsImproved heat and mass transfer
Purification Often requires column chromatographyCan sometimes be minimized

Exploration of Derivatization Strategies for Enhanced Bioactivity

Derivatization involves chemically modifying a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. researchgate.net For a hypothetical this compound scaffold, various derivatization strategies could be explored:

Functional Group Modification: Key functional groups on the this compound scaffold would be identified and modified. For example, a hydroxyl group could be converted to an ether or an ester, or an amine could be acylated.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced side effects.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization approach would be used to probe the SAR of the this compound scaffold. This involves making a series of related compounds and testing their biological activity to identify the key structural features required for activity.

The following table provides hypothetical examples of derivatization strategies and their potential impact on bioactivity.

Derivatization StrategyExample ModificationPotential Impact on Bioactivity
Increase Lipophilicity Addition of an alkyl chainImproved cell membrane permeability
Introduce H-bond donor/acceptor Addition of a hydroxyl or amino groupEnhanced binding to the target protein
Modify Steric Bulk Introduction of a bulky substituentImproved selectivity for the target
Alter Electronics Introduction of an electron-withdrawing groupModified reactivity or binding affinity

Combinatorial Chemistry Approaches for this compound Scaffolds

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of compounds for high-throughput screening. wikipedia.orgnih.gov If this compound were a viable scaffold, combinatorial approaches could be employed to synthesize a diverse library of analogues. iipseries.org This typically involves:

Solid-Phase Synthesis: The this compound scaffold could be attached to a solid support (resin), allowing for the use of excess reagents and simplified purification. stanford.edu

Split-and-Pool Synthesis: This technique allows for the rapid generation of a large number of compounds by splitting the resin into portions, reacting each portion with a different building block, and then pooling the portions for the next reaction step. ku.dk

Parallel Synthesis: The synthesis of individual compounds in separate reaction vessels, often automated, allows for the creation of a spatially addressed library where the structure of each compound is known.

Pre Clinical Evaluation of Antimycobacterial Activity of Ccdc919159

In Vitro Efficacy Against Mycobacterium tuberculosis Strains, Including Drug-Resistant Phenotypes

Compound 1 (CCDC919159) has shown excellent in vitro efficacy against the H37Rv strain of Mycobacterium tuberculosis. Research has established its potent anti-TB activity with a submicromolar minimum inhibitory concentration (MIC) uic.edu. The in vitro profile of this novel indigoid compound has been compared with first-line anti-TB drugs, isoniazid (B1672263) and rifampin, highlighting its promising activity.

The compound's efficacy was also evaluated under conditions of low oxygen, which is designed to mimic the non-replicating state of mycobacteria. The Low Oxygen Recovery Assay (LORA) indicated a notable effect, suggesting that the compound is active against dormant or persistent forms of the bacteria uic.edu.

Table 1: In Vitro Antimycobacterial Activity of Compound 1 (this compound) Against Mycobacterium tuberculosis H37Rv
CompoundMIC (μM)LORA (μM)
Compound 1 (this compound)<0.78~7.8
Isoniazid0.36>100
Rifampin0.0150.24

Data sourced from Bioorganic & Medicinal Chemistry Letters. uic.edu

While the initial studies have focused on the H37Rv strain, the potent activity of compound 1 suggests a promising area for further investigation into its efficacy against a broader range of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.

Spectrum of Antimicrobial Activity Beyond Mycobacterium tuberculosis

The selectivity of compound 1 (this compound) has been assessed through a breadth of spectrum assays. The compound has demonstrated a high degree of selectivity for Mycobacterium tuberculosis. In these assays, the minimum inhibitory concentrations (MICs) against a panel of other bacteria were all greater than 50 μM. This indicates a narrow spectrum of activity, a desirable characteristic for an anti-TB agent as it minimizes the impact on the host's microbiome.

Table 2: Spectrum of Antimicrobial Activity of Compound 1 (this compound)
OrganismMIC (μM)
Various non-mycobacterial species>50

Data sourced from Bioorganic & Medicinal Chemistry Letters. uic.edu

The high selectivity of compound 1 for M. tuberculosis over other bacteria suggests a specific mode of action that is likely unique to mycobacteria.

Cellular Uptake and Accumulation in Mycobacterial Species

There is currently no publicly available data from scientific literature detailing the specific mechanisms or quantification of cellular uptake and accumulation of compound 1 (this compound) within mycobacterial species. Further research is required to elucidate how this compound penetrates the complex mycobacterial cell wall and accumulates at its site of action.

Assessment of Activity in Complex Biological Matrices and Host Cells

Information regarding the assessment of the activity of compound 1 (this compound) in complex biological matrices, such as sputum or blood, is not available in the current body of scientific literature. Similarly, studies evaluating the efficacy of this compound within host cells, such as macrophages, have not been published. These investigations are crucial next steps in the preclinical development of this promising anti-tuberculosis agent.

Mechanistic Elucidation of Ccdc919159 S Anti Tuberculosis Action

Target Identification and Validation in Mycobacterium tuberculosis

Specific details regarding the identification and validation of molecular targets for CCDC919159 within Mycobacterium tuberculosis were not found in the conducted searches. Elucidating the primary target(s) is crucial for understanding the compound's mode of action at a molecular level.

Information detailing specific enzymatic inhibition studies conducted with this compound against mycobacterial enzymes was not available in the consulted sources. Such studies are essential for determining if the compound acts by inhibiting critical enzymatic processes necessary for bacterial survival or growth.

Analyses of macromolecular interactions, such as binding studies with mycobacterial proteins, nucleic acids, or other essential cellular components, were not described in the retrieved information. Understanding these interactions is key to validating identified targets and characterizing the binding affinity and specificity of this compound.

Investigation of Mycobacterial Pathway Perturbations Induced by this compound

Detailed investigations into the specific mycobacterial pathways perturbed by exposure to this compound were not found in the search results. Studies employing techniques such as transcriptomics, proteomics, or metabolomics would be necessary to identify the cellular processes disrupted by the compound.

Analysis of Resistance Mechanisms and Adaptive Responses to this compound

Information concerning the mechanisms of resistance that Mycobacterium tuberculosis may develop against this compound or any adaptive responses of the bacteria to the compound was not available in the consulted literature. Understanding resistance is critical for predicting the long-term efficacy of the compound and for developing strategies to mitigate the emergence of drug-resistant strains.

Computational and Theoretical Approaches in Ccdc919159 Research

Molecular Docking and Dynamics Simulations of CCDC919159 with Biological Targets

Computational docking studies have been employed to investigate the interaction of this compound (referenced as Bobcat339) with biological targets, specifically TET enzymes. nih.gov These studies have provided insights into the potential binding mechanisms of the compound. nih.gov

The mechanism of action has been explored through computational docking, which suggests that this compound forms hydrogen bonds with key residues within the active site of TET enzymes. nih.gov This interaction is proposed to effectively block substrate access to the enzyme. nih.gov

In silico techniques have been utilized to model the binding mode of this compound. nih.gov The molecular structure of this compound is characterized by a chlorinated cytosine backbone with biphenyl (B1667301) substitutions. nih.gov Modeling suggests that the 5-chlorocytosine (B1228043) headgroup fits into the active site of TET enzymes, mimicking the natural substrate 5-methylcytosine. nih.gov The biphenyl group is thought to enhance hydrophobic interactions within the enzyme's binding pocket. nih.gov

Calculated binding affinity values (ΔG Binding) for this compound with TET1 and TET2 enzymes have been reported. nih.gov These values indicate strong binding interactions. nih.gov

Target EnzymeCalculated ΔG Binding (kcal/mol)
TET1-10.23
TET2-10.08

While molecular dynamics simulations are a powerful tool for simulating the behavior of biological systems and protein-ligand complexes over time, specific research findings detailing molecular dynamics simulations of this compound were not identified in the consulted literature. nih.gov Molecular dynamics can provide information on the stability of the docked complex, conformational changes, and the dynamics of interactions, complementing the static view provided by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity. This approach can be valuable in identifying molecular features that are important for activity and in designing new compounds with improved properties. While QSAR models have been widely developed for various compounds to predict properties like permeability and mutagenicity, specific studies applying QSAR modeling to this compound derivatives were not found in the conducted searches. Applying QSAR to this compound derivatives could potentially help in optimizing its anti-tuberculosis or antimicrobial activity by identifying key structural modifications that enhance efficacy or improve pharmacokinetic properties.

In Silico Prediction of this compound's Interactions with Mycobacterial Proteins

In silico prediction methods are utilized to predict various biological properties and interactions of compounds based on computational analysis. Given that this compound is described as an anti-tuberculosis agent, in silico prediction of its interactions with proteins in Mycobacterium tuberculosis would be a relevant area of study. nih.gov These predictions could involve identifying potential protein targets within the mycobacterium, analyzing binding affinities, and understanding the molecular basis of its antimicrobial action. However, specific research findings detailing in silico predictions of this compound's interactions with mycobacterial proteins were not identified in the consulted literature. Research on Mycobacterium tuberculosis protein-protein interaction networks highlights potential targets, but specific interactions with this compound were not detailed.

Advanced Computational Chemistry for Conformational Analysis and Binding Energetics

Advanced computational chemistry techniques, including conformational analysis and calculations of binding energetics, play a crucial role in understanding the behavior of molecules and their interactions with targets. Conformational analysis explores the different three-dimensional arrangements a molecule can adopt due to rotation around single bonds, and their associated energy levels. Understanding the preferred conformations of this compound is important for accurately modeling its binding to biological targets. Calculations of binding energetics, often derived from methods like molecular dynamics simulations and free energy calculations, provide a more detailed understanding of the forces driving the binding process and the stability of the resulting complex. While these advanced methods are routinely applied in computational drug discovery and research, specific applications of these techniques for detailed conformational analysis or comprehensive binding energetics calculations for this compound were not found in the conducted searches.

Pre Clinical Drug Discovery and Lead Optimization Strategies for Ccdc919159

Structure-Activity Relationship (SAR) Studies of CCDC919159 Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure influence its biological activity. For this compound, efforts are currently underway to expand the understanding of its SAR nih.gov. This involves synthesizing analogues of this compound with targeted structural changes and evaluating their anti-tuberculosis and antimicrobial activities.

The goal of these SAR studies is to identify specific functional groups or structural motifs within the this compound molecule that are critical for its activity. By systematically modifying different parts of the molecule, researchers can gain insights into how these changes affect potency, selectivity, and other pharmacological properties. This knowledge is then used to guide the design of new derivatives with improved characteristics. The ongoing SAR work for this compound utilizes new chemical approaches for functionalization to explore the chemical space around the core indigoid structure nih.gov.

Rational Design of this compound Derivatives with Improved Pharmacological Profiles

Rational design approaches are being employed in the development of this compound derivatives nih.gov. This strategy leverages the known structural information of this compound, including its crystallographic data nih.gov, and the insights gained from SAR studies to design new compounds with enhanced pharmacological profiles.

The rational design process for this compound derivatives focuses on addressing identified limitations of the parent compound, such as poor water solubility and chemical instability nih.gov. By understanding how structural features relate to these properties, medicinal chemists can design modifications intended to improve solubility, metabolic stability, and potentially reduce off-target interactions. This can involve incorporating different substituents, altering the core scaffold while retaining key pharmacophoric elements, or introducing features that improve absorption, distribution, metabolism, and excretion (ADME) properties. The aim is to create derivatives that not only retain or improve upon the anti-tuberculosis potency of this compound but also possess more favorable drug-like properties for in vivo efficacy and safety.

Strategies for Mitigating Potential Chemical Instabilities of this compound Derivatives

This compound has been reported to exhibit chemical instability, particularly in the presence of secondary amines nih.gov. Additionally, its stability can be affected by metal contamination glixxlabs.com. These instabilities could potentially impact its shelf life, formulation, and in vivo half-life, possibly being related to poor metabolic stability nih.gov.

Strategies to mitigate these potential chemical instabilities are crucial for the successful development of this compound derivatives. To address instability in the presence of secondary amines, chemical modifications can be made to the susceptible parts of the molecule to make them less reactive. This might involve altering functional groups or introducing steric hindrance. Regarding metal contamination, purification protocols are critical to ensure consistent activity and stability of the synthesized material glixxlabs.com. Further strategies could include the development of specific formulations that protect the compound from degradation or the incorporation of stabilizing excipients. Ongoing investigations into the link between chemical instability and metabolic stability will also inform strategies to improve the compound's resilience in biological systems nih.gov.

Development of this compound for Future Pre-clinical In Vivo Studies

Following the initial in vitro characterization and ongoing lead optimization efforts, the development of this compound is progressing towards future pre-clinical in vivo studies nih.govnih.govnih.gov. Pre-clinical in vivo studies are essential to evaluate the efficacy of the compound in relevant animal models of tuberculosis, assess its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug), and gain initial insights into its safety nih.gov.

Future Research Directions and Translational Perspectives for Ccdc919159 Derived Agents

Exploration of Broader Antimicrobial Applications for Indigoid Scaffolds

Indigoid compounds, including CCDC919159, represent a class of molecules with demonstrated antimicrobial potential evitachem.comhodoodo.comhodoodo.comnih.govresearchgate.net. Future research should aim to comprehensively explore the antimicrobial spectrum of this compound and other indigoid scaffolds beyond Mycobacterium tuberculosis. Studies could investigate their efficacy against a range of bacterial pathogens, including drug-resistant strains, as well as potentially fungal or parasitic infections. This involves:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how modifications to the indigoid core and its substituents influence antimicrobial activity and specificity. This could lead to the design and synthesis of novel analogs with improved potency, reduced toxicity, and broader spectrums of activity.

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its antimicrobial effects is vital. This could involve biochemical assays, cell biology techniques, and potentially "-omics" approaches (e.g., transcriptomics, proteomics) to identify cellular targets and pathways affected by the compound. Understanding the mechanism can guide the rational design of more effective derivatives and help predict potential resistance mechanisms.

Evaluation Against Priority Pathogens: Testing this compound and its analogs against a panel of priority pathogens, including those identified by organizations like the WHO and CDC, would determine their potential utility in addressing critical unmet medical needs in infectious diseases. This could include highly resistant bacteria such as MRSA or Pseudomonas aeruginosa researchgate.netgoogle.com.

Integration of this compound Research into Global Tuberculosis Eradication Efforts

Preclinical Evaluation: Rigorous preclinical studies are necessary to assess the efficacy of this compound in relevant animal models of tuberculosis. This includes evaluating its pharmacokinetic and pharmacodynamic properties to determine optimal dosing strategies and potential drug-drug interactions if used in combination therapies.

Combination Therapy Studies: Given the current paradigm of combination therapy for tuberculosis to prevent resistance, investigating the synergistic potential of this compound with existing anti-TB drugs (e.g., isoniazid (B1672263), rifampicin) or investigational agents is crucial nih.gov.

Addressing Drug Resistance: Research should explore the activity of this compound against drug-resistant and extensively drug-resistant strains of M. tuberculosis. Understanding potential resistance mechanisms to this compound is also essential for developing strategies to mitigate their emergence.

Translational Research Partnerships: Collaboration between academic research institutions, pharmaceutical companies, and global health organizations is vital to translate promising preclinical findings into clinical trials and ultimately accessible treatments for TB patients worldwide ucsf.edu.

Methodological Advancements in High-Throughput Screening and Lead Prioritization

The discovery of compounds like this compound often relies on high-throughput screening (HTS) of large chemical libraries nih.govdndi.orgpatsnap.commdpi.comcreative-diagnostics.com. Advancements in HTS and lead prioritization methodologies can significantly accelerate the identification and development of novel antimicrobial agents from indigoid and other scaffolds nih.govplos.orgresearchgate.netmdpi.com. Future directions include:

Phenotypic Screening Assays: Developing and utilizing more sophisticated phenotypic screening assays that mimic the complex environment of infection can help identify compounds with novel mechanisms of action and improved chances of in vivo efficacy nih.gov.

Image-Based HTS and AI: Integrating high-throughput imaging with artificial intelligence (AI) and machine learning (ML) can enhance the analysis of screening data, allowing for the identification of subtle morphological changes in bacteria upon compound exposure and facilitating the prioritization of hits with specific mechanisms of action news-medical.netucsd.eduplos.orgclinicallab.com. The MycoBCP method, for example, uses AI to analyze images of M. tuberculosis cells to understand how antibiotics work news-medical.netucsd.edu.

Fragment-Based Lead Discovery (FBLD): Applying FBLD strategies can complement traditional HTS by identifying small fragments that bind to specific targets, which can then be grown into more potent lead compounds researchgate.netmdpi.com.

In Silico Screening and Cheminformatics: Utilizing advanced computational techniques, including virtual screening and cheminformatics tools, can help prioritize compounds for synthesis and testing based on predicted activity, toxicity, and pharmacokinetic properties nih.govconicet.gov.ar.

Emerging Technologies in Mycobacterial Research Applicable to this compound

Emerging technologies are transforming mycobacterial research and can be applied to further investigate this compound and its derivatives. These technologies offer unprecedented opportunities to understand the interaction between the compound and the bacterium, identify targets, and evaluate efficacy mdpi.com. Relevant technologies include:

Multi-Omics Approaches: Applying genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the bacterial response to this compound exposure, helping to identify its cellular targets and understand resistance mechanisms mdpi.comconicet.gov.ar.

Advanced Imaging Techniques: Super-resolution microscopy and other advanced imaging modalities can visualize the effects of this compound on mycobacterial cell structure and function at a high resolution.

Gene Editing Technologies (e.g., CRISPR-Cas9): These tools can be used to create targeted mutations in M. tuberculosis genes to validate potential targets of this compound and study the impact of specific genetic alterations on susceptibility or resistance.

Microfluidics: Microfluidic systems can enable high-throughput screening and analysis of mycobacteria in controlled microenvironments, allowing for more physiologically relevant studies of compound activity.

Structural Biology: Techniques like X-ray crystallography and cryo-EM can provide detailed structural information about this compound bound to its target(s), facilitating structure-based drug design nih.govtandfonline.com.

By pursuing these research directions and leveraging emerging technologies, the potential of this compound and related indigoid compounds as valuable antimicrobial agents, particularly against tuberculosis, can be fully realized.

Q & A

How can researchers formulate focused research questions for studying CCDC919159?

To develop robust research questions, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome). For example:

  • Feasibility: Ensure access to synthesis protocols and analytical tools.
  • Novelty: Identify gaps in existing literature (e.g., unexplored properties of this compound).
  • Relevance: Align with broader goals like material science or pharmaceutical applications. Use iterative refinement to avoid ambiguity and ensure testability .

Q. What experimental design principles are critical for characterizing this compound?

Follow hypothesis-driven workflows:

  • Define variables (e.g., temperature, solvent systems) and controls.
  • Use factorial designs to isolate interactions between synthesis parameters.
  • Pre-plan statistical analysis (e.g., ANOVA for multi-variable comparisons). Reference Grinnell College’s investigation framework for hypothesis justification and data presentation protocols .

Q. How should researchers collect and validate primary data for this compound?

  • Quantitative methods : Use spectroscopy (NMR, XRD) and chromatography (HPLC) with triplicate measurements to ensure reproducibility.
  • Qualitative methods : Apply structured interviews or focus groups to contextualize experimental challenges (e.g., crystallization difficulties). Ensure questionnaires are pre-tested for clarity and representativeness .

Q. What strategies enhance the rigor of literature reviews for this compound studies?

  • Use databases like SciFinder or PubMed with Boolean operators (e.g., "this compound AND crystal structure NOT industrial").
  • Prioritize primary sources (e.g., peer-reviewed journals over preprints) and assess bias via the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Synthesize findings in annotated matrices to map contradictions (e.g., conflicting solubility data) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Document detailed protocols (e.g., molar ratios, purification steps) in alignment with Beilstein Journal guidelines .
  • Include negative controls and raw data in supplementary materials.
  • Use version-controlled lab notebooks and share datasets via repositories like Zenodo .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed?

Q. How can ethical considerations be addressed in this compound research?

  • Obtain IRB approval for human subject studies (e.g., toxicity testing).
  • Disclose funding sources and conflicts of interest transparently.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCDC919159
Reactant of Route 2
CCDC919159

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.